Dipropyl maleate
Description
Significance of Maleic Acid Derivatives in Organic Synthesis
Maleic acid derivatives, most notably maleic anhydride (B1165640) and its various esters, are cornerstones in modern organic synthesis. Maleic anhydride, in particular, is recognized for its potent dienophilic character, readily participating in Diels-Alder cycloaddition reactions with conjugated dienes. This reaction, fundamental to the construction of cyclic systems, has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals fiveable.mewikipedia.orgresearchgate.net. The strained cyclic structure of maleic anhydride enhances its reactivity, allowing it to engage in a broad spectrum of transformations such as Michael additions, electrophilic additions, alkylations, acylations, and radical polymerizations researchgate.net.
Beyond maleic anhydride, maleate (B1232345) esters themselves serve as crucial intermediates. They can be readily synthesized from maleic anhydride and alcohols, yielding compounds like dimethyl maleate, diethyl maleate, and dibutyl maleate, which find applications as plasticizers, adhesives, and coatings knowde.com. These esters retain the reactive double bond, enabling them to act as dienophiles or to undergo various addition reactions, thereby facilitating the creation of diverse organic structures and functional materials solubilityofthings.comchemicalbook.comcelanese.com. Furthermore, maleic acid derivatives are employed in the synthesis of polymers, resins, and specialty chemicals, underscoring their broad utility in chemical manufacturing fiveable.mewikipedia.orgknowde.com.
Overview of Diester Chemistry with Specific Reference to Dipropyl Maleate
Diester chemistry involves compounds containing two ester functional groups. Within this category, maleate diesters, characterized by a cis-configured double bond between the ester groups, exhibit distinct reactivity compared to their fumarate (B1241708) (trans) counterparts. This compound (DPM) is a prominent example of such a diester, derived from the esterification of maleic anhydride with propanol (B110389).
This compound (CAS: 2432-63-5) is a chemical compound with the molecular formula CHO and a molecular weight of approximately 200.23 g/mol nih.govchemnet.com. It is synthesized through the esterification of maleic anhydride with propanol, a process that typically involves reacting maleic anhydride with an excess of n-propanol under controlled conditions ontosight.aiprocurementresource.comgoogle.com. The resulting diester possesses a reactive carbon-carbon double bond that can participate in addition reactions and polymerization processes solubilityofthings.comcelanese.com.
In organic synthesis, this compound serves as a valuable building block. Its bifunctional nature allows it to engage in various chemical transformations, contributing to the synthesis of more complex molecules. It is employed as a reactive diluent in the production of unsaturated polyesters and vinyl ester resins, and as an intermediate in the synthesis of certain pharmaceutical compounds ontosight.ai. The presence of ester and alkene functional groups enhances its reactivity and versatility in chemical reactions solubilityofthings.com. Furthermore, this compound finds applications in the formulation of plastics and adhesives, and has been explored in the modification of biopolymers like starch through etherification reactions ontosight.ainih.gov.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CHO | nih.govchemnet.com |
| Molecular Weight | 200.23 g/mol | chemnet.com |
| CAS Number | 2432-63-5 | nih.govchemnet.com |
| Boiling Point | 258.4 °C at 760 mmHg | chemnet.com |
| Density | 1.031 g/cm³ | chemnet.com |
| Refractive Index | 1.448 | chemnet.com |
| Flash Point | 119.6 °C | chemnet.com |
| Vapor Pressure | 0.0138 mmHg at 25 °C | chemnet.com |
| Solubility | Soluble in organic solvents; limited water solubility | ontosight.aithegoodscentscompany.com |
Compound List
this compound
Maleic acid
Maleic anhydride
Fumaric acid
Propanol
n-Propanol
Dimethyl maleate
Diethyl maleate
Dibutyl maleate
Monomethyl maleate
Methallyl alcohol
Ethallyl acid maleate
Propallyl acid maleate
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
Maleimide
Styrene
Methyl methacrylate (B99206)
Epoxidized soybean oil (ESO)
Succinic acid
Succinic anhydride
Nadic anhydride
Aconitic acid
Isocitric acid
Cyclobutane tetracarboxylic dianhydride (CBTA)
Allyl alcohol
Propargyl alcohol
β-amino acids
Soybean oil
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl (Z)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWFRCNXMNXTR-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C=C\C(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014584 | |
| Record name | Dipropyl maleate | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-63-5 | |
| Record name | 1,4-Dipropyl (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-63-5 | |
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| Record name | Dipropyl maleate | |
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| Record name | Dipropyl maleate | |
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| Record name | 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester | |
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| Record name | Dipropyl maleate | |
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| Record name | Dipropyl maleate | |
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| Record name | DIPROPYL MALEATE | |
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Synthetic Methodologies for Dipropyl Maleate and Analogues
Conventional Esterification Routes
Conventional synthesis of dipropyl maleate (B1232345) relies on the direct reaction between an acid precursor and an alcohol, a classic example of Fischer-Speier esterification.
The reaction of maleic anhydride (B1165640) with an alcohol, such as propanol (B110389), to form a dialkyl maleate is a sequential, two-step process. pan.pliich.gliwice.pl
Monoesterification : The first step is a rapid, exothermic, and nearly complete reaction where one molecule of alcohol attacks the anhydride ring, opening it to form the corresponding monoalkyl maleate. pan.plsciforum.net For the synthesis of dipropyl maleate, this initial reaction between maleic anhydride and n-propanol yields monopropyl maleate. This stage can often proceed without a catalyst. google.com
Diesterification : The second step involves the esterification of the carboxylic acid group in the monoester with a second molecule of alcohol to form the diester (this compound) and water. pan.pl This stage is significantly slower and reversible, necessitating the use of a catalyst and often the removal of water to drive the reaction equilibrium towards the product. pan.pliich.gliwice.pl
Alternatively, this compound can be synthesized by the direct esterification of maleic acid with propanol. ias.ac.inisites.info This reaction involves the conversion of both carboxylic acid groups of the maleic acid into esters.
Like the second stage of the anhydride route, this is a reversible reaction that produces water as a byproduct. isites.info Consequently, a catalyst is required to achieve a reasonable reaction rate, and the continuous removal of water is essential to obtain high conversion rates of the di-ester. researchgate.net This method is a common pathway for producing various esters in the chemical industry. researchgate.netijret.org
Maleic Anhydride and Alcohol Esterification
Catalytic Strategies in Esterification
Catalysts are crucial for the efficient synthesis of this compound, particularly for the slower second esterification step. Both homogeneous and heterogeneous catalysts are employed, each with distinct operational advantages and disadvantages.
Traditional homogeneous catalysts include strong mineral acids and sulfonic acids.
Sulfuric Acid (H₂SO₄) : A widely used, inexpensive, and highly effective catalyst for esterification. pan.plzbaqchem.com However, its use leads to significant drawbacks, including corrosion of equipment, difficulty in separation from the product, and the generation of acidic wastewater that requires neutralization, adding to processing costs and environmental concerns. pan.plresearchgate.net
p-Toluenesulfonic Acid (PTSA) : Another common homogeneous acid catalyst used in the preparation of dialkyl maleates. wikipedia.orgzbaqchem.com While effective, it shares the same separation and waste generation issues as sulfuric acid. zbaqchem.com
The kinetics of the synthesis of dibutyl maleate, an analogue of this compound, using sulfuric acid have been studied, providing a model for the reaction mechanism. pan.pl
To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused, making the process more environmentally friendly and cost-effective. pan.plresearchgate.net
Strongly acidic cation exchange resins are prominent heterogeneous catalysts for esterification reactions. ias.ac.inresearchgate.net They consist of a polymeric backbone, typically polystyrene-divinylbenzene, functionalized with sulfonic acid groups. santiago-lab.com
Dowex : Resins such as Dowex 50WX8 have been successfully used as catalysts in the synthesis of dialkyl maleates. pan.plresearcher.life Studies on the synthesis of dibutyl maleate showed that Dowex 50WX8 is a highly active heterogeneous catalyst, though its thermal stability may be a limitation at temperatures above 393 K. pan.pliich.gliwice.pl
Indion : Various Indion resins have proven effective for maleate ester synthesis. In a comparative study for producing diethyl maleate from maleic acid and ethanol, Indion 730 demonstrated the highest conversion among several resins, including Amberlyst and other Indion types. ijcea.org For the synthesis of dibutyl maleate, Indion 225H was also studied, and reaction parameters such as temperature and catalyst loading were optimized to maximize conversion. ias.ac.in
Amberlyst : Amberlyst-15 is one of the most extensively studied and utilized ion exchange resins for esterification. ias.ac.inresearchgate.net It is recognized for its high catalytic activity, reusability, and eco-friendly nature. researchgate.netresearcher.life Research on the synthesis of dibutyl maleate from maleic acid and butanol showed that Amberlyst-15 was an effective catalyst. ias.ac.inresearchgate.net Similarly, in the esterification of maleic acid with ethanol, Amberlyst-15 and Amberlyst-36 were found to be highly effective and reusable. researchgate.net The performance of different types, such as Amberlyst 131H+, has also been evaluated, showing strong catalytic potential in the esterification of maleic acid with butanol. isites.info
Table 1: Comparison of Heterogeneous Catalysts in Dialkyl Maleate Synthesis
Click to view table
| Catalyst | Reactants | Product | Key Findings | Reference |
| Amberlyst-15 | Maleic Acid + n-Butanol | Dibutyl Maleate | Achieved 62.6% conversion under optimized microwave-assisted conditions. | researchgate.net |
| Indion 225H | Maleic Acid + n-Butanol | Dibutyl Maleate | Found to be an effective catalyst; activation energy calculated as 71.5 kcal/mol. | ias.ac.in |
| Dowex 50WX8 | Maleic Anhydride + Butanols | Dibutyl Maleate | Exhibited higher activity than tetrabutyl zirconate but lower than phosphotungstic acid. | pan.pl |
| Indion 730 | Maleic Acid + Ethanol | Diethyl Maleate | Showed the highest conversion compared to Indion 225H, Amberlite IR120, and Amberlyst 35. | ijcea.org |
| Amberlyst-36 | Maleic Acid + Ethanol | Diethyl Maleate | Observed to be one of the most effective and reusable catalysts alongside Indion-170 and Amberlyst-15. | researchgate.net |
| Amberlyst 131H+ | Maleic Acid + n-Butanol | Dibutyl Maleate | Demonstrated the best performance among the ion exchange resins tested (Amberlyst 15-dry, Amberlyst 15-wet). | isites.info |
Table 2: List of Chemical Compounds
Heterogeneous Catalysis
Solid Superacid Catalysts
Solid superacid catalysts have emerged as a promising alternative to traditional liquid acid catalysts for the synthesis of dialkyl maleates. google.comgoogle.com These materials offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. While specific studies focusing exclusively on this compound are limited, research on analogous compounds like dibutyl maleate provides valuable insights.
For instance, the esterification of maleic anhydride with butanol has been investigated using various solid acid catalysts. pan.pl These catalysts, which can be in the form of ion-exchange resins or metal oxides, are noted for their high catalytic activity and selectivity. google.comgoogle.com The use of solid superacids in the synthesis of diisopropyl maleate has also been mentioned as an alternative to conventional sulfuric acid catalysis, highlighting the ongoing efforts to develop more environmentally friendly and efficient processes. google.com
Heteropolyacids
Heteropolyacids (HPAs) are a class of complex proton acids that have shown significant catalytic activity in various acid-catalyzed reactions, including esterification. pan.pl They are known for being highly active and selective catalysts, and less toxic than mineral acids. pan.pl
In the context of maleate ester synthesis, phosphotungstic acid has been identified as a particularly effective catalyst for the esterification of maleic anhydride with butanols. pan.pl A kinetic study comparing different acidic catalysts, including sulfuric acid, an ion-exchange resin, and phosphotungstic acid, for the synthesis of dibutyl maleate found that phosphotungstic acid was the most active. pan.pl The reaction involves two stages: a rapid initial step to form the monobutyl maleate, followed by a slower, reversible reaction to form the dibutyl maleate, which is the rate-determining step where the catalyst plays a crucial role. pan.pl The continuous removal of water from the reaction system is also important to drive the equilibrium towards the formation of the diester. pan.pl
Silica (B1680970) Sulfuric Acid
Silica sulfuric acid (SSA) is a solid acid catalyst that has gained attention as an efficient and reusable reagent for various organic transformations, including esterification reactions. scielo.brjournalcsij.com This catalyst is prepared by the reaction of silica gel with chlorosulfonic acid, resulting in a bench-top reagent that is easy to handle and offers good accessibility of reactants to its active sites. journalcsij.com
SSA has been successfully employed in the Fischer esterification of a variety of carboxylic acids with alcohols under solventless conditions, demonstrating its potential as a green chemical catalyst. journalcsij.com Studies have shown that SSA can lead to excellent yields (97-99%) in esterification reactions within a reasonable timeframe (1.5-8 hours) at temperatures ranging from 80-135°C. journalcsij.com The catalyst can be recovered and reused without a significant loss in activity, which is a key advantage for industrial applications. scielo.brjournalcsij.com
While direct studies on the synthesis of this compound using SSA are not prevalent, its effectiveness in other esterification reactions suggests its potential applicability for this purpose. For example, SSA has been used to catalyze the synthesis of biodiesel via the esterification of free fatty acids, showcasing its utility in converting acids to esters. researchgate.net
Ionic Liquid Catalysis
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as a versatile platform for catalysis, offering unique properties that can be beneficial for esterification reactions. google.comuniv-amu.fr They are often considered "designer" solvents because their physical and chemical properties can be tailored by modifying the cation and anion. ulisboa.ptnih.gov For esterification, Brønsted acidic ionic liquids, functionalized with groups like sulfonic acid (-SO3H) or containing acidic counter anions such as bisulfate (HSO4-), have been of particular interest. researchgate.net
The advantages of using ionic liquids as catalysts in the synthesis of esters like this compound include:
High Catalytic Activity and Selectivity : Ionic liquids can be designed to have high catalytic efficiency. google.comuniv-amu.fr
Structural Stability : They often possess high thermal and chemical stability. google.comfrontiersin.org
Simplified Product Separation : The immiscibility of some ionic liquids with organic products allows for easy separation by decantation. univ-amu.frmdpi.com
Catalyst Reusability : Ionic liquids can often be recovered and reused multiple times with minimal loss of activity. google.comajgreenchem.commdpi.com
Reduced Corrosion : They are generally non-corrosive compared to traditional mineral acids. univ-amu.fr
Dual-Nuclear Functionalized Ionic Liquids
A significant advancement in ionic liquid catalysis is the development of dual-nuclear functionalized ionic liquids (DNILs). google.com These catalysts feature two distinct catalytic centers, such as a sulfonic acid group and an imidazolium (B1220033) group, within the same molecule. This bifunctionality can enhance catalytic activity and selectivity.
A patented method for synthesizing diisopropyl maleate utilizes a dual-nuclear functionalized ionic liquid as a catalyst. google.com This process involves reacting maleic anhydride with isopropanol (B130326) in the presence of the DNIL catalyst. google.com The reaction is carried out at temperatures between 70°C and 110°C for 3 to 8 hours. google.com The DNILs used in this method are reported to have high catalytic activity, good selectivity, and excellent structural stability, allowing for repeated recycling with good performance. google.com This approach not only meets environmental protection requirements but also reduces production costs and improves efficiency. google.com The dual functionality can also be seen in other systems, such as those combining ether and tert-alcohol groups, which have been shown to enhance enzyme activity in transesterification reactions. nih.gov
Tunability of Acid-Basicity and Wettability in Ionic Liquid Systems
A key advantage of ionic liquids is the ability to tune their properties, such as acid-basicity and wettability, to optimize a specific chemical process. google.comnih.gov The acid-basicity (pH) of an ionic liquid can be adjusted to ensure high catalytic efficiency while minimizing equipment corrosion. google.com This is particularly relevant for esterification reactions, where acidity is crucial for catalysis. By carefully selecting the cationic and anionic components, ionic liquids with specific Hammett acidities can be prepared, which in turn correlates with their catalytic performance in reactions like esterification. rsc.org
The wettability of ionic liquids can also be controlled. google.com In esterification reactions, the ability of an ionic liquid to absorb the water produced as a byproduct can shift the reaction equilibrium towards the product side, thereby shortening the reaction time and increasing the yield. google.com Furthermore, the hydrophobicity of the ionic liquid can be adjusted to facilitate phase separation from the product ester, simplifying the purification process. google.com This tunability allows for the creation of highly efficient and selective catalytic systems for the synthesis of esters like this compound.
Catalyst Recovery and Reusability in Ionic Liquid-Mediated Processes
A major driver for the use of ionic liquids in catalysis is the potential for catalyst recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. ajgreenchem.commdpi.commdpi.com In many cases, after the reaction is complete, the ionic liquid catalyst can be easily separated from the product mixture. google.comulisboa.pt For instance, if the ionic liquid is immiscible with the product, it can form a separate layer that can be decanted. google.commdpi.com
Data Tables
Table 1: Reaction Conditions for Diisopropyl Maleate Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst google.com
| Parameter | Range |
| Reactants | Maleic anhydride and isopropanol |
| Maleic Anhydride to Isopropanol Mass Ratio | 1:3 to 1:8 |
| Catalyst Loading (wt% of maleic anhydride) | 10% to 20% |
| Reaction Temperature (°C) | 70 to 110 |
| Reaction Time (hours) | 3 to 8 |
| Product Yield (%) | 96.3 to 97.8 |
| Product Selectivity (%) | 100 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to maximize reactant efficiency and minimize waste, are increasingly influencing the synthesis of chemicals like this compound. rsc.org A key strategy in this endeavor is the development of reaction pathways that are inherently more environmentally friendly, affecting everything from energy requirements to emissions. mtu.edu
Solvent-Free Reaction Systems
The elimination of solvents is a cornerstone of green chemistry, reducing both environmental impact and production costs. google.com For the synthesis of related maleate esters, solvent-free conditions have been explored. For instance, the aza-Michael addition of amines to dimethyl maleate can be performed as a solvent-free, catalyst-free reaction. researchgate.net Similarly, the preparation of single-ethylhexyl maleate has been studied under no-solvent and catalyst-free conditions, achieving high yields by carefully controlling temperature and reaction time. google.com In the context of this compound, its synthesis can be part of processes that operate under solvent-free conditions, particularly in the creation of novel polyaspartic esters where the reaction can proceed without a solvent. google.com However, it's important to note that in some cycloaddition reactions for preparing aminophthalates, the absence of a solvent can lead to an increase in polymerization, suggesting that solvent-free conditions are not universally applicable without careful optimization. mdpi.com
Reaction Kinetics and Mechanistic Studies in Esterification
Understanding the kinetics and mechanisms of the esterification process is crucial for optimizing the synthesis of this compound, leading to higher yields and more efficient production.
Two-Stage Esterification Mechanisms (Monoesterification and Diesterification)
The synthesis of dialkyl maleates, such as this compound, from maleic anhydride and an alcohol occurs in a distinct two-stage process. pan.pl
Monoesterification: The first stage involves the rapid and nearly complete reaction of maleic anhydride with one molecule of the alcohol (e.g., propanol) to form the corresponding monoester (e.g., monopropyl maleate). google.compan.pl This step is an exothermic and reversible reaction. google.com Due to its speed, it is often considered practically irreversible under typical reaction conditions. iich.gliwice.pl This mono-esterification can be achieved without a catalyst. google.com
Diesterification: The second stage is the slower, reversible reaction of the monoester with a second molecule of the alcohol to produce the diester (this compound) and water. pan.pliich.gliwice.pl This step requires a catalyst to proceed at a reasonable rate and to drive the reaction towards completion, often by continuously removing the water produced. pan.pl
This two-step mechanism is a common feature in the synthesis of various glycol maleates. google.com For instance, in the synthesis of dibutyl maleate, the first step to form monobutyl maleate is rapid, while the second step to form the diester is slow and requires catalysis. pan.pliich.gliwice.pl Similarly, the synthesis of dimethyl maleate from maleic anhydride and methanol (B129727) follows this series-parallel reaction pathway. researchgate.net
Rate-Controlling Steps and Activation Energy Determinations
Kinetic investigations into the synthesis of analogous dibutyl maleates have been extensive. Studies using various acidic catalysts like sulfuric acid, phosphotungstic acid, and ion-exchange resins have been conducted in a temperature range of 383–413 K. pan.pl The kinetics were found to be second order with respect to both the acid (monoester) and the alcohol. pan.pl The effect of temperature on the reaction rate follows the Arrhenius equation, allowing for the determination of activation energies. pan.pl For the esterification of maleic anhydride with methanol using an H-Y zeolite catalyst, the activation energy was found to be 44.65 kJ/mol. researchgate.net In another study on the hydrogenation of dimethyl maleate, the activation energy was determined to be 58.926 ± 2 kJ/mol. asianpubs.org
The table below summarizes activation energies found in related esterification and hydrogenation reactions.
| Reaction | Catalyst | Activation Energy (kJ/mol) |
| Esterification of maleic anhydride with methanol | H-Y zeolite | 44.65 researchgate.net |
| Hydrogenation of dimethyl maleate | Ruthenium | 58.926 ± 2 asianpubs.org |
| Esterification of maleic acid with butan-1-ol | Amberlyst-15 | 299 pan.pl |
Influence of Reaction Parameters on Conversion and Yield
Several reaction parameters significantly influence the conversion and yield in the synthesis of this compound and its analogues.
Temperature: The reaction temperature is a critical factor. For the synthesis of glycol maleates, temperatures can range from 60-220°C. google.com In the synthesis of dibutyl maleate, kinetic studies were performed between 383–413 K (110-140°C). pan.pl Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition.
Molar Ratio of Reactants: The initial molar ratio of alcohol to maleic anhydride affects the reaction equilibrium and conversion. Ratios typically range from 1.5:1 to 4:1 (alcohol:anhydride). google.com For dibutyl maleate synthesis, initial molar ratios of alcohol to acid ranged from 2.2:1 to 5:1. pan.pl
Catalyst: The choice and concentration of the catalyst are crucial for the second esterification step. Acidic catalysts are commonly used. pan.pl For instance, a patent for preparing glycol maleates describes using a solid acid ion-exchange resin as a catalyst at 100-130°C, achieving a diester yield of 98%. google.com
Reaction Time: The residence time of the materials in the reactor impacts the extent of the reaction. In one example for this compound synthesis, a retention time of 3 hours was used for the first esterification stage. google.com
Pressure: The reaction can be carried out under various pressures, from atmospheric to elevated pressures (0.1-1.6 MPa). google.com
Water Removal: Continuous removal of water formed during the diesterification step is essential to shift the reaction equilibrium towards the product and achieve high conversion rates. pan.pl
The following table presents data from a patent on the synthesis of this compound, illustrating the composition of the product after the first esterification stage under specific conditions. google.com
| Component | Content (w%) |
| n-propanol | 25.8 |
| Water | 1.2 |
| Monopropyl maleate | 35.5 |
| This compound | 37.5 |
Conditions: Molar ratio of maleic anhydride to n-propanol of 1:2.5, reaction temperature of 140°C, and a retention time of 3 hours. google.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of molecules. This analysis provides insights into the distribution of electrons, molecular orbitals, and their influence on chemical reactivity.
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding molecular reactivity. The HOMO represents the region where a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region where it is most likely to accept electrons (acting as an electrophile) wuxiapptec.comajchem-a.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and potential reactivity; a smaller gap generally indicates higher reactivity wuxiapptec.comajchem-a.commdpi.com.
For dipropyl maleate (B1232345), the electron-rich carbon-carbon double bond and the carbonyl groups of the ester functionalities are expected to be the primary sites of electronic activity. Computational studies on similar maleate esters, such as dimethyl maleate, have characterized their electronic structures, revealing the distribution of electron density and the nature of their frontier orbitals researchgate.net. While specific HOMO and LUMO energy values for dipropyl maleate are not extensively detailed in the provided literature, it is understood that its electronic configuration, influenced by the propyl ester chains and the cis-configured double bond, dictates its susceptibility to electrophilic attack at the double bond and nucleophilic attack at the carbonyl carbons. The relative energies of these orbitals are crucial for predicting preferred reaction pathways, such as Diels-Alder cycloadditions or Michael additions, where the interaction between the HOMO of one reactant and the LUMO of another plays a pivotal role mdpi.comresearchgate.net.
The analysis of transition states is fundamental to understanding reaction mechanisms and kinetics. DFT calculations are widely employed to model transition states, providing critical information about activation energies, bond rearrangements, and the geometric configurations that molecules adopt during a reaction nih.govnih.gov.
For esterification reactions, such as the synthesis of this compound from maleic acid or anhydride (B1165640) and propanol (B110389), DFT studies typically investigate the protonation steps, nucleophilic attack by the alcohol on the carbonyl carbon, and subsequent elimination of water wuxiapptec.comnih.gov. These calculations help identify the rate-determining step and the energy barriers involved. For addition reactions, like Michael additions or Diels-Alder reactions, DFT can map out the concerted or stepwise pathways, identifying the transition state geometries and energies that lead to the formation of new carbon-carbon bonds mdpi.comresearchgate.netacs.orgmdpi.com. While direct transition state data specifically for this compound in these reactions are not explicitly detailed, the methodologies used for related maleate esters are directly applicable. For instance, studies on the amine-catalyzed isomerization of dialkyl maleates have elucidated detailed mechanisms involving proton transfer and intermediate formation, all characterized by DFT acs.orgunibas.it.
Frontier Molecular Orbital Analysis for Reaction Pathways
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. They allow researchers to explore conformational changes, intermolecular interactions, and dynamic processes, particularly in complex environments like polymer systems or solutions.
MD simulations are extensively used to investigate the behavior of molecules within polymer matrices, blends, or at interfaces researchgate.netresearchgate.netcore.ac.ukmdpi.com. These simulations model the collective motion of atoms and molecules over time, providing insights into how different components interact. For this compound, MD could be employed to predict its behavior as a plasticizer, comonomer, or additive within polymer systems. By simulating the interactions between this compound molecules and polymer chains (e.g., polyethylene, polypropylene, acrylates), researchers can understand how it influences the polymer's mechanical properties, glass transition temperature, or solubility researchgate.netresearchgate.netcore.ac.ukmdpi.com. Although specific MD studies focusing on this compound in polymer systems were not directly found, the general approach involves defining force fields that accurately describe interatomic and intermolecular forces, then simulating the system's evolution over nanoseconds to microseconds to observe emergent properties like phase separation, diffusion, or interfacial adsorption researchgate.netmdpi.com.
Conformational analysis is crucial for understanding how a molecule's shape influences its properties and reactivity. MD simulations and other computational methods, such as DFT and ab initio calculations, are used to identify the lowest energy conformers of a molecule researchgate.netresearchgate.netnih.govtaltech.eebigchem.eu. For this compound, conformational analysis would explore the possible rotations around the single bonds of the propyl ester chains and the orientation of the ester groups relative to the maleate backbone. The cis-configuration of the double bond in maleates restricts rotation around that bond, leading to specific conformational preferences compared to their trans-isomer counterparts (fumarates) researchgate.netresearchgate.net. Studies on dimethyl maleate, for instance, have identified multiple equilibrium structures influenced by the relative orientation of the methoxycarbonyl groups researchgate.net. Understanding these conformational preferences is vital for predicting molecular interactions, crystal packing, and reactivity.
Prediction of Intermolecular Interactions in Polymer Systems
DFT Studies on Reaction Mechanisms and Intermediates
DFT provides a robust framework for elucidating complex reaction mechanisms and identifying transient intermediates. By calculating the energies of various stationary points (reactants, products, intermediates, and transition states) along a reaction pathway, DFT can map out the most energetically favorable route.
Studies on maleate isomerase, an enzyme that catalyzes the cis-trans isomerization of maleate to fumarate (B1241708), have extensively utilized DFT and QM/MM approaches to unravel the catalytic mechanism. These studies have investigated the role of active site residues, the stability of proposed intermediates (e.g., enediolate or succinyl-cysteine), and the activation barriers for different mechanistic pathways researchgate.netresearchgate.net. For example, DFT calculations were used to determine the proton affinity of cysteine residues and the energy feasibility of nucleophilic attacks, providing a detailed understanding of how the enzyme facilitates the isomerization.
Furthermore, DFT has been applied to study the amine-catalyzed isomerization of dialkyl maleates to fumarates, revealing mechanisms involving proton transfer and the formation of specific intermediates. These studies have confirmed the reaction order with respect to the amine catalyst and the substrate, and have explored the influence of solvent polarity on the reaction kinetics acs.orgunibas.itcore.ac.uk. Additionally, DFT has been employed to investigate Diels-Alder reactions involving maleic anhydride and dimethyl maleate, analyzing the influence of catalysts and solvents on reaction pathways and activation energies mdpi.comresearchgate.netacs.org. These investigations highlight the versatility of DFT in dissecting the intricate details of organic reaction mechanisms.
Theoretical Descriptors in Structure-Reactivity Relationships (e.g., Chemical Hardness)
Understanding the chemical behavior of a molecule like this compound hinges on its inherent electronic structure and how it interacts with other chemical species. Theoretical chemistry, particularly through computational methods such as Density Functional Theory (DFT), offers a powerful lens through which to examine these aspects. These investigations yield a suite of "theoretical descriptors" that quantify molecular properties directly related to reactivity, stability, and interaction potential. By establishing relationships between a molecule's structural and electronic features (its structure-reactivity relationships), these descriptors allow for predictions about its chemical behavior without direct experimentation.
Key theoretical descriptors derived from quantum mechanical calculations are instrumental in this endeavor. Among the most significant are:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region where a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO represents the region where it is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a primary indicator of a molecule's stability and kinetic reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required for electronic excitation or charge transfer researchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netscience.gov.
Chemical Hardness (): Defined by Parr and Pearson, chemical hardness quantifies a molecule's resistance to changes in its electron density when undergoing chemical reactions. It is often calculated using the ionization potential (I) and electron affinity (A) as . Molecules with high chemical hardness are considered less reactive and more stable, while those with low hardness are more reactive and prone to electron transfer researchgate.netresearchgate.netresearchgate.netias.ac.in. Ionization potential and electron affinity themselves are fundamental descriptors, directly related to the HOMO and LUMO energies, respectively researchgate.netresearchgate.netresearchgate.net.
Electrophilicity Index (): This descriptor measures a molecule's ability to accept electrons, indicating its electrophilic character. It is typically calculated from the chemical potential () and chemical hardness () using the formula . A higher electrophilicity index suggests a greater propensity for the molecule to act as an electrophile researchgate.netrsc.orgresearchgate.netmdpi.com. The chemical potential () itself, often related to electronegativity, reflects the tendency of a molecule to gain or lose electrons researchgate.netresearchgate.netmdpi.com.
These descriptors are typically computed using advanced theoretical frameworks like Density Functional Theory (DFT), often employing functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)) researchgate.netacs.orgresearchgate.netscience.govresearchgate.netmdpi.comtandfonline.comresearchgate.net. Koopmans' theorem is frequently used to approximate ionization potentials and electron affinities from calculated HOMO and LUMO energies researchgate.net.
While these theoretical descriptors are widely applied to understand the reactivity of various organic molecules, specific published computational studies detailing the HOMO-LUMO gap, chemical hardness, electrophilicity index, or other related theoretical descriptors for this compound were not found in the searched literature. Therefore, a direct quantitative analysis of this compound's structure-reactivity relationships based on these specific calculated parameters cannot be presented here. However, the principles of DFT and the utility of these descriptors are directly applicable to investigating the chemical properties and potential reactivity pathways of this compound. Future computational investigations could provide valuable insights into its electronic structure and chemical behavior.
Environmental Degradation and Biodegradation Research
Biodegradation Pathways of Maleate (B1232345) Esters
The biodegradation of maleate esters involves the breakdown of the ester bonds and subsequent metabolism of the resulting components. Several factors influence the rate and efficiency of these processes, including the specific microbial communities present and the molecular structure of the ester.
Enzymatic Degradation Mechanisms (e.g., by Rhodococcus rhodochrous)
Microbial hydrolysis of ester bonds is a key initial step in the biodegradation of maleate esters. Studies have identified specific microorganisms capable of this process. For instance, the soil bacterium Rhodococcus rhodochrous has been shown to degrade various diester plasticizers, including those based on maleic acid nih.govresearchgate.netresearchgate.netresearchgate.net. This bacterium utilizes esterase enzymes to cleave the ester linkages. Research indicates that Rhodococcus rhodochrous can hydrolyze maleate esters, with the efficiency influenced by the structure of the alkyl chains nih.govresearchgate.net. In the presence of auxiliary carbon sources like hexadecane, hydrolysis rates can be improved nih.gov.
The enzymatic degradation of maleate esters typically begins with the hydrolysis of the ester bond, yielding maleic acid and the corresponding alcohol (in this case, propanol) industrialchemicals.gov.au.
Effects of Alkyl Chain Length and Branching on Biodegradability
The length and branching of alkyl chains significantly impact the biodegradability of maleate esters. Generally, longer alkyl chains can increase lipophilicity, which may correlate with decreased biodegradability, although ester groups themselves enhance susceptibility to degradation nih.govrsc.org. For maleate-based plasticizers, it has been observed that the plasticizing effect increases with the length of linear alkyl chains, but the rate of biodegradation decreases with increasing chain length researchgate.netindustrialchemicals.gov.au. Specifically, linear maleates tend to show lower, yet acceptable, biodegradation rates compared to branched analogues like di(2-ethylhexyl) maleate (DEHM), which exhibits very slow degradation nih.govresearchgate.net. Branching in the alcohol moiety, such as in 2-ethylhexanol, can lead to slower biodegradation and the formation of more persistent metabolites researchgate.netnih.govmcgill.ca. Conversely, maleates with unbranched side chains generally show acceptable hydrolysis rates nih.gov.
Environmental Fate and Persistence Studies
The environmental fate of dipropyl maleate is influenced by its biodegradability. While ester groups generally enhance biodegradability, the specific structure of the maleate moiety and its propyl ester chains will determine its persistence. Maleate esters, in general, are considered to be more readily biodegradable than their phthalate (B1215562) counterparts, especially when they possess linear alkyl chains researchgate.netresearchgate.net. However, the cis-configuration of the double bond in maleates can contribute to some resistance to biodegradation compared to saturated analogues researchgate.netmcgill.ca.
Metabolite Identification in Biodegradation Processes
The primary metabolites expected from the biodegradation of this compound are maleic acid and propanol (B110389), resulting from the hydrolysis of the ester bonds. Research on other maleate esters indicates that these initial hydrolysis products are generally further metabolized. For example, studies on plasticizers have shown that the initial hydrolysis of diesters yields monoesters and alcohols, which are then further degraded researchgate.netindustrialchemicals.gov.aumdpi.comacs.org. In the case of this compound, this would involve the breakdown of propanol and the metabolism of maleic acid.
Some studies on plasticizers have noted the formation of metabolites that can be persistent or exhibit toxicity researchgate.netmdpi.com. For instance, the biodegradation of di(2-ethylhexyl) phthalate (DEHP) can lead to metabolites like mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanoic acid, which are persistent and potentially toxic researchgate.netmdpi.com. However, for maleate esters with linear alkyl chains, metabolites have generally been found to be transient researchgate.net. The specific metabolites of this compound and their persistence would depend on the microbial communities and environmental conditions.
Advanced Analytical Methodologies in Dipropyl Maleate Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for confirming the molecular structure of dipropyl maleate (B1232345) and identifying any structural changes or by-products formed during chemical reactions or within polymer matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C) semanticscholar.orgresearchgate.netazooptics.comegyankosh.ac.in.
¹H NMR Spectroscopy: This technique analyzes the chemical environment of hydrogen atoms within a molecule. For dipropyl maleate (C₁₀H₁₆O₄), the ¹H NMR spectrum would typically reveal distinct signals corresponding to the different types of protons present: the methyl protons of the propyl groups, the methylene (B1212753) protons adjacent to the methyl groups, the methylene protons adjacent to the ester oxygen, and the olefinic protons of the maleate double bond. The chemical shift (δ) of these signals indicates their electronic environment, while the integration of peak areas provides the relative number of protons in each environment. Splitting patterns, arising from spin-spin coupling with neighboring protons, further aid in confirming connectivity azooptics.comegyankosh.ac.in. For instance, the vinyl protons of the maleate moiety are expected to appear as a singlet around 6.3-6.4 ppm due to the symmetrical nature of the molecule and the absence of adjacent protons . The methylene protons adjacent to the ester oxygen are typically observed as a triplet around 4.1-4.2 ppm.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their chemical shifts, which are highly sensitive to the electronic environment. For this compound, characteristic signals would be expected for the carbonyl carbons of the ester groups (around 165-167 ppm), the olefinic carbons of the double bond (around 130-135 ppm), and the various carbons of the propyl chains (methyl, methylene groups) at lower field shifts azooptics.com.
Table 7.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Methyl (CH₃) | ~0.9-1.0 (triplet) | ~13-14 |
| Methylene (CH₂ adjacent to CH₃) | ~1.6-1.7 (sextet) | ~22-23 |
| Methylene (CH₂ adjacent to O) | ~4.1-4.2 (triplet) | ~68-70 |
| Olefinic (=CH-) | ~6.3-6.4 (singlet) | ~130-135 |
| Carbonyl (C=O) | N/A | ~165-167 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds rjpn.orgmdpi.com.
The FTIR spectrum of this compound is characterized by several key absorption bands:
Carbonyl (C=O) Stretching: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group rjpn.orgmdpi.com.
Carbon-Carbon Double Bond (C=C) Stretching: The presence of the alkene double bond in the maleate moiety results in an absorption band typically found between 1640-1680 cm⁻¹ rjpn.orgvscht.cz.
Carbon-Oxygen (C-O) Stretching: The ester linkage exhibits characteristic C-O stretching vibrations, usually appearing in the fingerprint region between 1100-1300 cm⁻¹ mdpi.comgelest.com.
Carbon-Hydrogen (C-H) Stretching: Aliphatic C-H stretching vibrations from the propyl chains are observed in the region of 2850-2970 cm⁻¹ rjpn.org. Olefinic C-H stretching, if detectable, would appear slightly above 3000 cm⁻¹ rjpn.orgvscht.cz.
FTIR is particularly useful for monitoring the progress of esterification reactions, confirming the presence of the ester and alkene functionalities in the product, and detecting potential hydrolysis or degradation products that might exhibit different functional group signatures.
Table 7.1.2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Absorption Type | Wavenumber (cm⁻¹) |
| Ester C=O | Stretching | ~1720-1740 |
| Alkene C=C | Stretching | ~1640-1680 |
| Ester C-O | Stretching | ~1100-1300 |
| Aliphatic C-H | Stretching | ~2850-2970 |
| Olefinic C-H | Stretching | ~3000-3100 |
Chromatographic Techniques for Purity and Yield Determination
Chromatographic methods are essential for separating, identifying, and quantifying components in a mixture, making them vital for assessing the purity of synthesized this compound and determining reaction yields.
Gas Chromatography (GC) for Ester Formation and Quantification
Gas Chromatography (GC) is a widely used technique for analyzing volatile and semi-volatile compounds, including esters like this compound youtube.comscirp.org. In the context of this compound synthesis, GC is employed to:
Monitor Reaction Progress: By injecting samples from the reaction mixture at different time points, GC can track the consumption of reactants (e.g., maleic anhydride (B1165640), propanol) and the formation of this compound.
Determine Purity: GC separates components based on their boiling points and interactions with the stationary phase of the column. The resulting chromatogram displays peaks corresponding to each component. The area under the peak for this compound, relative to the total area of all detected peaks (excluding solvent), provides a measure of its percentage purity youtube.com.
Quantify Yield: By using an internal standard of known concentration, GC can accurately quantify the amount of this compound produced, allowing for the calculation of reaction yield .
The process typically involves injecting a small volume of the sample into a heated injection port, where it vaporizes and is carried by an inert carrier gas (e.g., helium, nitrogen) through a chromatographic column. Different components elute from the column at different times and are detected by a detector (e.g., Flame Ionization Detector - FID), which generates a signal proportional to the amount of analyte.
Table 7.2.1: Hypothetical GC Purity Calculation Example
| Component | Peak Area |
| This compound | 85,000 |
| Unreacted Propanol (B110389) | 5,000 |
| By-product A | 10,000 |
| Total Area | 100,000 |
Percentage Purity of this compound = (Area of this compound / Total Area) × 100
Percentage Purity = (85,000 / 100,000) × 100 = 85.0%
Note: In a real analysis, solvent peaks are excluded from the total area calculation.
Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification in Reaction Studies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS), making it an invaluable tool for identifying unknown by-products or impurities in reaction mixtures semanticscholar.orgresearchgate.net.
In GC-MS analysis:
The GC separates the components of the sample, as described above.
As each component elutes from the GC column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules and then separates these ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a unique "fingerprint" for each compound, based on its molecular ion and fragmentation pattern. This allows for the identification of compounds by comparing the obtained spectra with spectral databases or by interpreting the fragmentation pathways semanticscholar.orgresearchgate.net.
For this compound synthesis, GC-MS can identify trace impurities, side reaction products (e.g., oligomers, isomers, or decomposition products), and unreacted starting materials, thereby providing crucial insights into the reaction mechanism and optimization strategies .
Thermal and Mechanical Analysis in Polymer Applications
When this compound is used as a comonomer or additive in polymer formulations, thermal and mechanical analysis techniques are employed to evaluate its impact on the material's properties.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal behavior of polymers containing this compound.
DSC: Measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg), melting point, and crystallization temperature. The incorporation of plasticizers like maleate esters can significantly lower the Tg of polymers, leading to increased flexibility and processability researchgate.netresearchgate.net.
TGA: Monitors the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures uptti.ac.in.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA) is used to evaluate the viscoelastic properties of polymers, such as storage modulus, loss modulus, and tan delta (damping factor), as a function of temperature and frequency researchgate.netresearchgate.netuptti.ac.in. These measurements help understand how this compound affects properties like stiffness, elasticity, and impact resistance. Stress-strain tests can directly measure parameters like tensile strength, Young's modulus, and elongation at break researchgate.netresearchgate.net.
Studies on poly(lactic acid) (PLA) plasticized with maleate esters, such as this compound or dibutyl maleate, have demonstrated significant effects on mechanical and thermal properties. For instance, this compound has been shown to decrease the Tg of PLA, indicating enhanced plasticization and flexibility, and to increase the percentage strain, suggesting improved ductility researchgate.net. Similarly, dibutyl maleate has been reported to lower the Tg and Young's modulus of PLA, indicative of increased chain mobility and reduced stiffness researchgate.net.
Table 7.3: Impact of Maleate Esters on PLA Properties (Illustrative Data)
| Plasticizer (12 wt%) | Neat PLA | This compound (DPM) | Dibutyl Maleate (DBM) |
| Tg (°C) | ~48-64 | ~5 | ~22 |
| Elongation at Break (%) | Low | Increased | Higher than DPM |
| Young's Modulus (MPa) | High | Decreased | Lower than DPM |
Data synthesized from researchgate.netresearchgate.net. Specific values can vary based on experimental conditions and PLA grade.
These analytical techniques provide critical data for understanding the performance and optimizing the use of this compound in various material science applications.
It is not possible to generate the requested article focusing solely on "" with detailed research findings and data tables. Extensive searches for specific research data detailing the application of Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), Polarized Light Optical Microscopy (PLOM), and Scanning Electron Microscopy (SEM) to this compound have not yielded the required specific findings or data tables.
Therefore, the specific requirements for detailed research findings and data tables for this compound using these advanced analytical methods cannot be met at this time.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of dipropyl maleate (B1232345) and other maleate esters often relies on homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction products. Future research is intensely focused on developing heterogeneous and recyclable catalytic systems to create more sustainable and efficient manufacturing processes.
Key areas of development include the use of solid acid catalysts such as acid-modified zeolites and ion-exchange resins. researchgate.net Zeolites, with their defined pore structures and tunable acidity, offer shape-selective catalysis and easy separation. For instance, methodologies adapted from diethyl maleate synthesis demonstrate that H-Y zeolites can serve as effective heterogeneous catalysts in packed-bed reactors, facilitating continuous production and catalyst reuse. Similarly, ion-exchange resins like Amberlyst-15 have shown high efficacy and reusability in the esterification of maleic acid. researchgate.net
Another promising frontier is the application of functionalized ionic liquids, particularly dual-nuclear functionalized ionic liquids (DNILs). These catalysts possess multiple catalytic sites and can be designed to be thermally stable and phase-separable, allowing for simple recovery and recycling. Furthermore, the exploration of novel metal-based catalysts, such as molybdenum-carbide and sulfide (B99878) composites, has shown potential for producing maleate esters from unconventional feedstocks like lignin, representing a significant step towards bio-based chemical production. acs.org
| Catalyst Type | Example | Key Advantages | Research Focus |
| Zeolites | H-Y Zeolite | Heterogeneous, shape-selective, reusable, suitable for continuous flow reactors. | Optimizing pore structure and acid site density for enhanced diffusion and reactivity. |
| Ion-Exchange Resins | Amberlyst-15, Amberlyst-36 | High catalytic activity, excellent reusability, low deactivation rates. researchgate.net | Improving thermal stability and performance in various solvent systems. researchgate.net |
| Ionic Liquids | Dual-Nuclear Functionalized Ionic Liquids (DNILs) | Recyclable, high thermal stability, enhanced phase separation for easy recovery. | Designing DNILs with tailored catalytic centers and hydrophobicity. |
| Heteropoly Acids | Phosphotungstic Acid | High activity in esterification reactions. pan.pl | Immobilization on solid supports to create stable and reusable heterogeneous catalysts. researchgate.net |
| Hybrid Catalysts | MoS₂–MoC@NC | Enables synthesis from bio-based feedstocks (e.g., lignin), synergistic catalytic effects. acs.org | Expanding substrate scope and understanding the synergistic mechanism for ring-opening and esterification. acs.org |
Exploration of New Reaction Pathways and Derivatives
Beyond its synthesis, research is actively exploring new chemical transformations for dipropyl maleate to create novel derivatives and functional molecules. The electron-deficient double bond in the maleate structure makes it a versatile substrate for a variety of addition and cycloaddition reactions.
One significant area is the Michael addition , where nucleophiles add across the double bond. This pathway has been used to synthesize tricarboxylic acid derivatives by reacting malonates with maleates in the presence of a chiral catalyst, yielding adducts with high enantioselectivity. jst.go.jp Further exploration of nucleophiles, such as amines and thiols, could lead to a wide range of functionalized succinate (B1194679) derivatives. beilstein-journals.org
Cycloaddition reactions represent another fertile ground for investigation. While the Diels-Alder reaction is a well-established method for creating cyclic structures, studies comparing the reactivity of maleates and fumarates (the trans-isomer) show that the stereochemistry of the dienophile is critical. researchgate.net Future work could focus on developing catalysts that enable efficient Diels-Alder reactions specifically with maleate esters. Furthermore, [3+2] cycloadditions with 1,3-dipoles like azomethine ylides offer a route to complex five-membered heterocyclic compounds. beilstein-journals.org
Photochemical reactions also open up new synthetic possibilities. The photoexcitation of maleate esters can lead to triplet state intermediates that participate in unique transformations. rsc.org For example, visible-light-mediated energy transfer catalysis can be used to achieve selective E/Z (fumarate/maleate) isomerization, providing a method to control the stereochemistry of the double bond. researchgate.net Investigating the reaction of photoexcited this compound with various substrates could uncover novel reaction pathways for creating complex molecular architectures. rsc.org
Advanced Polymer Architectures Incorporating this compound
The incorporation of this compound and other maleate esters into polymers is a key strategy for developing advanced materials with tailored properties. Research is moving beyond simple copolymers to create sophisticated polymer architectures for applications in biomedicine and advanced materials.
A major focus is on the development of biodegradable and elastic polymers . For instance, poly(alkylene maleate citrates) (PAMCs) are a family of biodegradable elastomers created from citric acid, maleic anhydride (B1165640), and a diol. google.comnih.gov These polymers are notable for their dual-crosslinking mechanism, which combines UV photopolymerization and polycondensation. google.comnih.gov This allows for fine-tuning of mechanical properties, such as modulus and elongation, as well as degradation rates to match the requirements of applications like tissue engineering. nih.gov
Another innovative approach involves using maleate-derived monomers in thiol-ene photopolymerizations . The stereochemistry of the maleate (cis) versus fumarate (B1241708) (trans) double bond influences the reaction kinetics, mediating the relative rates of step-growth thiol-ene addition and chain-growth homopolymerization. rsc.org This control allows for the creation of polymer networks with a photo-dose tunable crosslinking density, enabling precise control over the final thermomechanical properties of the material. rsc.org
Future research will likely explore other advanced polymer architectures, such as block copolymers and graft copolymers , to create "smart" materials that respond to environmental stimuli. numberanalytics.com By strategically placing this compound units within these complex structures, it may be possible to design materials with novel functionalities for drug delivery, sensors, and soft robotics. numberanalytics.com
| Polymer System | Monomers | Key Architectural Feature | Potential Applications |
| Poly(alkylene maleate citrates) (PAMCs) | Maleic anhydride, Citric acid, Diols (e.g., 1,8-octanediol) | Dual crosslinking mechanism (UV photopolymerization and polycondensation). google.comnih.gov | Tissue engineering, biodegradable elastomers, drug delivery. google.comnih.gov |
| Thiol-Ene Networks | Diallyl maleate, Dithiols, Triallyl crosslinkers | Mixed-mechanism polymerization (thiol-ene addition and homopolymerization) allowing tunable crosslink density. rsc.org | Dental materials, additive manufacturing, holographic materials. rsc.org |
| Vinyl Copolymers | This compound, Vinyl acetate (B1210297) | Introduction of flexible, branched alkyl chains into the polymer backbone. | Coatings for improved flexibility and adhesion, adhesives, plasticizers. |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
To unlock the full potential of this compound in synthesis and materials science, a deeper understanding of its reaction mechanisms is essential. The integration of experimental studies with computational modeling provides a powerful toolkit for elucidating complex reaction pathways, transition states, and stereochemical outcomes.
Density Functional Theory (DFT) has emerged as a crucial computational tool. It has been used to investigate the thermodynamics and kinetics of reactions involving maleate-like structures, such as the tandem aza-Michael addition/intramolecular cyclization of guanidines with electron-deficient alkynes. mdpi.com Such studies can predict the most likely reaction pathways and explain the formation of specific isomers (e.g., maleate vs. fumarate intermediates). mdpi.com Computational modeling has also been instrumental in comparing the reactivity of maleates and fumarates in Diels-Alder reactions, providing insights that align with experimental observations. researchgate.net
Experimental techniques continue to provide critical data for validating computational models. For example, kinetic studies on the esterification of maleic anhydride with various alcohols have helped to determine the order of reaction and the effect of different catalysts. pan.pl In the realm of photochemistry, mechanistic studies using quenching experiments and transient absorption spectroscopy have been applied to understand the triplet-triplet energy transfer processes involved in the photoisomerization of related olefins. researchgate.net
Future research will increasingly rely on this synergistic approach. Integrated experimental and computational studies can be used to:
Map detailed potential energy surfaces for complex reactions.
Rationalize the stereoselectivity of catalytic processes. jst.go.jp
Model the polymerization kinetics and network formation in thiol-ene systems. rsc.org
Predict the electronic and structural properties of new maleate derivatives and polymers.
Design of Maleate Esters with Tunable Biodegradation Profiles
As the demand for environmentally friendly materials grows, a significant area of research is the design of maleate esters and their polymers with predictable and controllable biodegradation profiles. The goal is to create materials that perform their function effectively and then break down into benign substances in a desired timeframe.
Studies have shown that the molecular structure of maleate esters has a direct impact on their biodegradability. Research on maleate-based plasticizers has demonstrated that both alkyl chain length and branching are key factors. researchgate.net Specifically, reducing the number of carbons in the alkyl chains and eliminating branching have been shown to improve biodegradation rates. researchgate.net This provides a clear design principle for creating more readily biodegradable maleate esters. For example, dibutyl maleate has been observed to undergo ready biodegradation in aerobic sludge. researchgate.net
In the field of polymers, maleic anhydride is a key monomer for producing biodegradable polyesters. acs.orgspecificpolymers.com By copolymerizing it with monomers like citric acid and various diols, it is possible to create materials like poly(octamethylene maleate (anhydride) citrate) (POMaC) where the degradation profile can be tuned. nih.gov The properties and degradation rates of these polymers can be adjusted by changing the monomer ratios and the crosslinking mechanism, making them suitable for biomedical applications where a specific degradation timeline is required. nih.gov
Future work will focus on expanding the library of biodegradable maleate-based polymers and developing more precise control over their degradation. This includes synthesizing polymers with varying hydrolysable ester bond densities and exploring the influence of copolymer composition on enzymatic degradation. specificpolymers.com The ultimate aim is to design a new generation of maleate-based materials, from plasticizers to advanced polymers, that are tailored for a circular economy. researchgate.netontosight.ai
| Structural Factor | Influence on Biodegradation | Research Finding |
| Alkyl Chain Length | Shorter chains increase the rate of biodegradation. | Studies on maleate plasticizers concluded that reducing the chain length improved biodegradation rates. researchgate.net |
| Alkyl Chain Branching | Removal of branching increases the rate of biodegradation. | Linear alkyl chains are more readily biodegraded compared to branched isomers like di(2-ethylhexyl)fumarate. researchgate.net |
| Polymer Composition | Monomer ratios and crosslinking density can be adjusted to control degradation. | The degradation profiles of poly(alkylene maleate citrates) (PAMCs) can be tuned by altering the monomer ratios and crosslinking method. google.comnih.gov |
| Isomerism (cis/trans) | Fumarates (trans) and maleates (cis) can exhibit different properties and degradation behaviors. | Dibutyl fumarate and dibutyl maleate show differences when used as plasticizers, which can influence material properties and, consequently, degradation. researchgate.net |
Q & A
Q. What are the key physicochemical properties of dipropyl maleate, and how do they influence experimental design?
this compound (CAS 2432-63-5) is a diester with molecular formula C10H16O4 and molecular weight 200.232 g/mol. Key properties include a boiling point of 258.4°C (at 760 mmHg), density of 1.031 g/cm³, and flash point of 119.6°C . These properties dictate solvent compatibility (e.g., solubility in non-polar matrices) and thermal stability during reactions. For example, its high boiling point suggests suitability for high-temperature esterification or polymerization processes. Researchers should prioritize inert atmospheres to prevent oxidative degradation during synthesis.
Q. What methodological approaches are used to synthesize this compound, and how can purity be verified?
this compound is synthesized via esterification of maleic acid with propanol, typically catalyzed by sulfuric acid or enzyme-mediated routes. Post-synthesis, purification involves vacuum distillation to remove unreacted alcohols and acid wash to eliminate residual catalysts. Purity verification methods include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific GHS classifications for this compound are not fully documented, analogous esters (e.g., diisopropyl maleate) require:
- PPE: Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Local exhaust systems to minimize inhalation of vapors during heating .
- Spill Management: Absorbent materials (e.g., vermiculite) and neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s hydrolysis kinetics under physiological conditions?
Hydrolysis kinetics are studied using:
- pH-Varied Buffers: Incubate this compound in simulated gastric (pH 1.2), intestinal (pH 6.8), and plasma (pH 7.4) conditions.
- UV-Vis Spectroscopy: Monitor ester bond cleavage via absorbance changes at 220–240 nm.
- LC-MS: Identify hydrolysis products (e.g., maleic acid and propanol derivatives) .
Key Finding: this compound exhibits slower hydrolysis at pH 7.4 compared to shorter-chain analogs, making it a stable linker in pH-sensitive drug delivery systems .
Q. How do structural modifications (e.g., branching) in this compound-based polymers affect CO2-philicity?
In copolymer systems (e.g., vinyl acetate-dipropyl maleate), branched alkyl chains increase free volume fraction, reducing polymer-polymer interactions and enhancing CO2 solubility. Methodological steps include:
- Molecular Dynamics Simulations: Calculate cohesive energy density and radial distribution functions to quantify CO2 affinity .
- Cloud Point Pressure Analysis: Lower cloud points in branched systems indicate higher CO2-philicity .
Q. What methodological challenges arise when reconciling conflicting data on this compound’s reactivity in copolymerization?
Conflicts in reactivity ratios (e.g., maleate vs. fumarate isomers) require:
- Controlled Radical Polymerization: Use RAFT agents to isolate steric/electronic effects.
- DSC/TGA: Compare thermal stability and monomer incorporation efficiency .
- Statistical Analysis: Apply Mayo-Lewis equations to resolve discrepancies in copolymer composition data .
Q. How can this compound be optimized as a biodegradable linker in codrugs?
- Kinetic Screening: Compare hydrolysis rates of this compound vs. phthalate linkers in codrugs (e.g., Propranolol-Metoprolol-Metformin systems).
- Pharmacological Assays: Measure drug release profiles and duration of action in vitro .
- Molecular Modeling: Simulate linker-drug interactions to predict stability .
Q. What computational and experimental frameworks validate this compound’s role in enhancing polymer elasticity?
- Rheological Testing: Measure viscoelasticity in this compound-modified elastomers.
- Ab Initio Calculations: Quantify ester group polarity and its impact on crosslinking efficiency .
- SEM/FT-IR: Correlate microstructure (e.g., phase separation) with mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
